cyclopropyl(3-quinolinyl)methanone O-benzyloxime
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Overview
Description
Preparation Methods
The synthesis of cyclopropyl(3-quinolinyl)methanone O-benzyloxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropyl(3-quinolinyl)methanone with O-benzylhydroxylamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the O-benzyloxime group . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Cyclopropyl(3-quinolinyl)methanone O-benzyloxime can undergo various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered oxidation states, while reduction may produce reduced forms of the original compound .
Scientific Research Applications
Cyclopropyl(3-quinolinyl)methanone O-benzyloxime has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclopropyl(3-quinolinyl)methanone O-benzyloxime involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Cyclopropyl(3-quinolinyl)methanone O-benzyloxime can be compared with other similar compounds, such as:
Cyclopropyl(3-quinolinyl)methanone: Lacks the O-benzyloxime group, which may result in different chemical and biological properties.
Quinolinylmethanone derivatives: Compounds with variations in the substituents on the quinoline ring, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(Z)-1-cyclopropyl-N-phenylmethoxy-1-quinolin-3-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-2-6-15(7-3-1)14-23-22-20(16-10-11-16)18-12-17-8-4-5-9-19(17)21-13-18/h1-9,12-13,16H,10-11,14H2/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFSXIXJWXWTDF-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NOCC2=CC=CC=C2)C3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N/OCC2=CC=CC=C2)/C3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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